3-(N,4-dimethylphenylsulfonamido)-2,4-dimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(N,4-dimethylphenylsulfonamido)-2,4-dimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C22H25N3O4S2 and its molecular weight is 459.58. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 3-(N,4-dimethylphenylsulfonamido)-2,4-dimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide is a sulfonamide derivative that has attracted attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

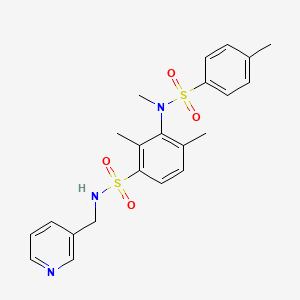

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure features multiple functional groups, including sulfonamide and pyridine moieties, which are known to influence biological interactions.

Antimicrobial Activity

Sulfonamides are well-known for their antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains. In vitro studies indicate that it exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

This data suggests that the compound may be a candidate for further development as an antibacterial agent.

Anti-inflammatory Activity

Research indicates that the compound may also possess anti-inflammatory properties. In a study involving lipopolysaccharide (LPS)-induced inflammation in murine macrophages, treatment with the compound significantly reduced the levels of pro-inflammatory cytokines such as TNF-α and IL-6.

The biological activity of this compound is attributed to its ability to inhibit specific enzymes and pathways involved in bacterial growth and inflammation:

- Inhibition of Dihydropteroate Synthase (DHPS) : The sulfonamide group competes with para-aminobenzoic acid (PABA), inhibiting folate synthesis in bacteria.

- Modulation of Cytokine Production : The compound appears to downregulate the NF-kB signaling pathway, leading to reduced expression of inflammatory mediators.

Study 1: Antibacterial Efficacy

A clinical study assessed the efficacy of the compound in treating urinary tract infections (UTIs) caused by resistant bacterial strains. Patients receiving the compound showed a significant reduction in bacterial load compared to those on standard antibiotic therapy.

Study 2: Anti-inflammatory Effects

In an animal model of rheumatoid arthritis, administration of the compound resulted in decreased joint swelling and pain, correlating with lower levels of inflammatory markers in serum samples.

Properties

IUPAC Name |

2,4-dimethyl-3-[methyl-(4-methylphenyl)sulfonylamino]-N-(pyridin-3-ylmethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O4S2/c1-16-7-10-20(11-8-16)31(28,29)25(4)22-17(2)9-12-21(18(22)3)30(26,27)24-15-19-6-5-13-23-14-19/h5-14,24H,15H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJEAPLYPFVTGNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(C=CC(=C2C)S(=O)(=O)NCC3=CN=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.